Phenazostatin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenazostatin C is a natural product found in Streptomyces with data available.

科学研究应用

Neuroprotective Properties

Phenazostatin C has been primarily studied for its neuroprotective effects. Research indicates that it can protect neuronal cells from toxicity induced by glutamate, which is critical in preventing brain ischemia injuries. The compound was evaluated using neuronal hybridoma N18-RE-105 cells, demonstrating its ability to mitigate damage caused by excitotoxicity without exhibiting cytotoxic effects on the neurons themselves .

Case Study: Glutamate Toxicity Inhibition

- Objective : Assess the protective effect of this compound against glutamate-induced toxicity.

- Method : Neuronal hybridoma N18-RE-105 cells were treated with varying concentrations of this compound.

- Findings : The compound effectively reduced cell death in a dose-dependent manner, showcasing its potential as a therapeutic agent for neurodegenerative conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human carcinoma cell lines. The compound has shown selective cytotoxicity, which is crucial for developing targeted cancer therapies.

Table 1: Cytotoxic Effects on Human Tumor Cell Lines

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| BGC-823 (Gastric) | 14.9 | |

| HeLa (Cervical) | 28.8 | |

| HCT116 (Colon) | 65.2 | |

| HepG2 (Liver) | 82.5 | |

| H460 (Lung) | >100 |

The above table summarizes the IC50 values of this compound against several human tumor cell lines, indicating varying levels of cytotoxicity.

Antimicrobial Activity

This compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness against pathogens such as Staphylococcus aureus has been documented, suggesting potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

This table presents the minimum inhibitory concentration (MIC) values for this compound against selected microorganisms, highlighting its antibacterial capabilities.

Biosynthetic Insights

The biosynthetic pathways leading to the production of this compound have been investigated, revealing genetic clusters responsible for its synthesis within Streptomyces species. Understanding these pathways can facilitate the development of modified phenazine derivatives with enhanced biological activity.

Research Findings

- The identification of specific genes involved in the biosynthesis of phenazines has opened avenues for genetic engineering to produce more potent derivatives .

- Studies have demonstrated that manipulating these biosynthetic pathways can yield compounds with improved selectivity and efficacy against target cells.

化学反应分析

Biosynthetic Pathways of Phenazine Derivatives

Phenazostatins (e.g., Phenazostatin J) and izumiphenazines share a dibenzopyrazine core synthesized via conserved enzymatic pathways:

-

Core Formation :

-

The gene cluster dapEDFBG in Streptomyces diastaticus initiates phenazine biosynthesis by converting chorismic acid into 2-amino-2-desoxyisochorismate (ADIC) via the enzyme DapE (homologous to phzE in Pseudomonas) .

-

Subsequent steps involve cyclization and decarboxylation to form the phenazine-1,6-dicarboxylic acid (PDC) scaffold .

-

-

Post-Modification Reactions :

Semisynthetic Derivatization of Phenazostatins

Phenazostatin J (6) was semisynthesized from saphenic acid (7) through oxidation, yielding a cytotoxic compound with an IC<sub>50</sub> of 7.7 nM against stomach cancer cells (NUGC-3) . Key reactions include:

Anti-Neuroinflammatory and Cytotoxic Activities

Phenazine derivatives exhibit dual bioactivity:

-

Anti-Neuroinflammatory Effects :

Phenazostatin J (6) reduced LPS-induced inflammation in BV-2 microglia (IC<sub>50</sub> = 0.30 μM) but showed cytotoxicity at concentrations >1.0 μM . -

Cytotoxicity Profile :

| Compound | Cancer Cell Line (IC<sub>50</sub>) |

|----------------|------------------------------------------|

| Phenazostatin J (6) | 7.7 nM (NUGC-3), 19× more potent than adriamycin |

| Compound 9 | 72 nM (HCT-15) |

Structural and Topological Analysis of Reaction Networks

The reduction method for chemical reaction networks emphasizes stoichiometric matrix Schur complements to preserve steady-state properties . Applied to phenazine biosynthesis, this could simplify modeling of multi-enzyme pathways like the dap cluster without losing critical kinetic information .

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for the chemical characterization of Phenazostatin C?

To ensure robust chemical characterization, employ a combination of spectroscopic techniques (e.g., NMR, HPLC-MS) and crystallographic analysis to confirm molecular structure, purity, and stereochemistry . For novel derivatives, validate identity through elemental analysis and compare spectral data with known analogs. Reproducibility is critical; document protocols for solvent systems, column conditions, and instrument calibration in the "Experimental" section of manuscripts, adhering to journal guidelines for data transparency .

Q. How can researchers optimize the synthesis of this compound for yield and scalability?

Design a stepwise synthesis protocol using retrosynthetic analysis to identify bottlenecks. Evaluate reaction conditions (e.g., temperature, catalysts, solvent polarity) via Design of Experiments (DoE) methodologies. Report yields at each step and characterize intermediates to trace impurities. For scalability, prioritize green chemistry principles (e.g., solvent recycling, catalytic efficiency) and validate reproducibility across three independent batches .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use target-specific assays (e.g., enzyme inhibition, cell viability assays) with appropriate positive and negative controls. For cytotoxicity studies, employ multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity. Include dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives. Replicate experiments in triplicate and report standard deviations .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Conduct a systematic review of existing literature to identify variables contributing to discrepancies, such as assay conditions (e.g., pH, incubation time) or compound stability. Perform head-to-head comparisons under standardized protocols. Use meta-analysis tools to quantify heterogeneity and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

Combine omics approaches (e.g., transcriptomics, proteomics) with phenotypic screening in disease-relevant models. Use CRISPR-Cas9 libraries or siRNA knockdown to identify genetic dependencies. Validate targets via orthogonal methods (e.g., surface plasmon resonance for binding affinity, cellular thermal shift assays for target engagement). Address off-target effects using chemoproteomic profiling .

Q. How can in vivo studies of this compound be designed to balance ethical considerations and translational relevance?

Adopt the 3Rs framework (Replacement, Reduction, Refinement) for animal studies. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens. Include control groups for vehicle effects and monitor biomarkers of efficacy/toxicity. For translational relevance, validate findings in patient-derived xenograft (PDX) models or organoids .

Q. Methodological Guidance for Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀/EC₅₀ values. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For high-throughput screens, apply false discovery rate (FDR) correction. Include raw data in supplementary materials and specify software/version (e.g., GraphPad Prism 9.0) .

Q. How should researchers document conflicting results in this compound studies to ensure transparency?

Dedicate a section in the manuscript to "Data Interpretation Challenges," explicitly stating limitations (e.g., batch variability, assay sensitivity). Use contradiction analysis frameworks (e.g., TRIZ) to map conflicting findings against experimental variables. Provide access to raw datasets via repositories like Figshare or Zenodo for independent verification .

Q. Tables for Reference

Table 1. Key Parameters for this compound Bioactivity Studies

Table 2. Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | Evidence Source |

|---|---|---|

| Batch variability | Use QC-certified reference standards | |

| Off-target effects | Chemoproteomic profiling | |

| Statistical overfitting | Pre-register analysis plans |

属性

分子式 |

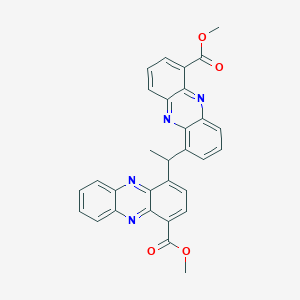

C30H22N4O4 |

|---|---|

分子量 |

502.5 g/mol |

IUPAC 名称 |

methyl 4-[1-(6-methoxycarbonylphenazin-1-yl)ethyl]phenazine-1-carboxylate |

InChI |

InChI=1S/C30H22N4O4/c1-16(17-8-6-12-23-25(17)33-24-13-7-9-19(26(24)34-23)29(35)37-2)18-14-15-20(30(36)38-3)28-27(18)31-21-10-4-5-11-22(21)32-28/h4-16H,1-3H3 |

InChI 键 |

LYBOZFUZRYGWHU-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C4=CC=C(C5=NC6=CC=CC=C6N=C45)C(=O)OC |

同义词 |

phenazostatin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。